Panthenol
Overview
Description
Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5) and is thus a provitamin of B5 . In organisms, it is quickly oxidized to pantothenic acid . It is a viscous transparent liquid at room temperature .
Molecular Structure Analysis
This compound has a molecular formula of C9H19NO4 . Its average mass is 205.251 Da and its monoisotopic mass is 205.131409 Da . It is structurally similar to vitamin B5 except that it contains a hydroxyl group, making it an alcohol .
Chemical Reactions Analysis
This compound is well absorbed into the skin and mucous membranes, where it is quickly oxidized to pantothenic acid . Pantothenic acid is extremely hygroscopic and is used in the biosynthesis of coenzyme A, which plays a role in a wide range of enzymatic reactions and in cell growth .
Physical and Chemical Properties Analysis
This compound is a viscous transparent liquid at room temperature . It is a stable, water-soluble, light ingredient that readily penetrates the skin .
Scientific Research Applications
Cosmetic Formulations and Skin Hydration : Panthenol is extensively used in cosmetic formulations due to its humectant and wound-healing effects. It significantly enhances skin hydration and viscoelastic properties. Formulations with higher concentrations of this compound (1% or 5%) are more effective in improving skin barrier function over the long term (Camargo Júnior, F. B. de, 2006).
Dermatological Applications : this compound is used in dermatology for protecting skin health and treating defects in the morphology of the stratum corneum. It has been recognized for its hydrating, softening, and barrier function properties (J. Pavlačková et al., 2019).
Allergic Contact Dermatitis : Although rare, this compound can cause allergic contact dermatitis. It is used in various pharmaceutical and cosmetic products for its anti-inflammatory and moisturizing properties (Ilse Clerens & A. Goossens, 2017).
Postoperative Discomfort : this compound has shown significant effects in reducing postoperative nausea and distention, and in the restoration of normal peristalsis (C. Haycock et al., 1959).
Wound Healing and Fibroblast Proliferation : Topical application of this compound is widely used for wound healing. It positively affects the migration and proliferation of cultured fibroblasts, influencing gene expression related to these processes (T. Wiederholt et al., 2009).
Hair Follicle Cell Growth : Dexthis compound promotes cell growth in human hair follicle cells. It enhances cell viability and suppresses markers of apoptosis and cell senescence, thereby stimulating hair growth (J. Shin et al., 2021).
Nail Penetration and Kinetics : this compound is believed to improve the flexibility and strength of nails. Studies show significant penetration of this compound into the nail, especially when delivered by specialized formulations (X. Hui et al., 2007).
Cosmeceutic Formulations Against ROS and UV Damage : this compound-stabilized cerium dioxide nanoparticles are effective in protecting cells from reactive oxygen species and UV irradiation, suggesting its use in cosmeceutic formulations (N. Zholobak et al., 2014).
Neuroprotective Properties : this compound has shown potential in neuroprotective treatments, significantly ameliorating neurological deficits in a rat model of middle cerebral artery occlusion (M. Onufriev et al., 2010).
Antibiotic and Sulfonamide Resistance : this compound has a stimulating effect on the action of antibiotics and sulfonamides against staphylococci, though its effect is insufficient to render a resistant strain sensitive (E. Tritsmans & F. Vanbeneden, 2006).
Mechanism of Action
Target of Action
Panthenol, also known as Provitamin B5, primarily targets the skin and hair cells in the human body . It is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium .
Mode of Action
This compound interacts with its targets by penetrating the skin and mucous membranes, where it is quickly oxidized to pantothenic acid (Vitamin B5) . This vitamin is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of Coenzyme A . Coenzyme A plays a crucial role in many metabolic processes, including the synthesis of fatty acids and lipids, essential components of the skin’s lipid barrier . Maintaining the integrity of the lipid barrier is paramount to limit transepidermal water evaporation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. This compound is well absorbed into the skin and quickly converted into Pantothenic acid by oxidation . The converted Pantothenic acid is distributed into the cells and is converted to Acetyl Coenzyme-A (Acetyl CoA) in the cells of the epidermis .
Result of Action
The action of this compound results in several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances the cell viability, suppressing the apoptotic markers, and elongating the anagen phase in hair follicles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can inhibit energy metabolism in the brain mitochondria, shift the redox potential of the glutathione system to the oxidized side, and activate S-glutathionylation of proteins . This compound can counteract these effects, demonstrating its high neuroprotective activity in experimental models of neurodegeneration .
Future Directions
The global panthenol market is expected to grow at a CAGR of 4.2% during the forecast period (2022 to 2032) . The major factor driving the growth of the global this compound market is the increasing use of this compound in the personal care and cosmetics industry . The market size is projected to reach multimillion USD by 2031 .
Biochemical Analysis
Biochemical Properties
Panthenol is biosynthesized to 4′-phosphopantetheine and coenzyme A, which have integral roles in the biosynthesis and oxidation of fatty acids . It interacts with various enzymes, proteins, and other biomolecules, contributing to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It plays an important role in maintaining the redox balance and thiol–disulfide homeostasis, whose violations are an important component of the biochemical shifts in neurodegenerative diseases . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It contributes to the formation of disulfide bonds, a leading factor in the folding and maintenance of the three-dimensional conformation of many specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to reduce lipid peroxidation during oxidative stress caused by tBHP and FeSO4 in mitochondria in vitro . This compound is a lipophilic compound, exerting a stabilizing effect on membrane phospholipids .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and oxidation of fatty acids . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044598 | |
Record name | Panthenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56323427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |
Record name | Panthenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
16485-10-2, 81-13-0 | |
Record name | DL-Panthenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panthenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | panthenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dexpanthenol [USAN) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | panthenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Panthenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANTHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.